Cas no 784079-82-9 (2-Isopropylamino-1-thiophen-2-yl-ethanone)

2-イソプロピルアミノ-1-チオフェン-2-イル-エタノンは、チオフェン骨格とケトン基を有する有機化合物です。分子構造中のイソプロピルアミン基が求核性を高め、医薬品中間体や有機合成における多様な反応経路への適用が可能です。特に、α位のアミノ基とケトン基の共存により、キラル合成やヘテロ環構築反応において優れた反応性を示します。高い純度と安定性を備えており、精密有機合成における再現性の高い反応収率が特長です。また、溶媒溶解性に優れ、各種有機溶媒との親和性が良好なため、反応条件の最適化が容易です。

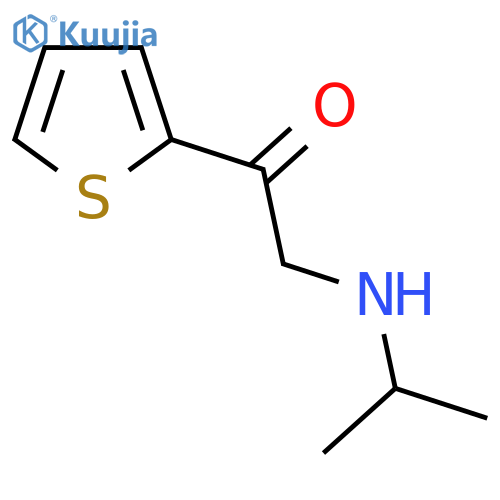

784079-82-9 structure

商品名:2-Isopropylamino-1-thiophen-2-yl-ethanone

CAS番号:784079-82-9

MF:C9H13NOS

メガワット:183.270621061325

CID:2156672

2-Isopropylamino-1-thiophen-2-yl-ethanone 化学的及び物理的性質

名前と識別子

-

- 2-Isopropylamino-1-thiophen-2-yl-ethanone

- 2-(Isopropylamino)-1-(thiophen-2-yl)ethanone

- AM101280

- 2-Isopropylamino-1-thiophen-2-ylmethanone

-

- インチ: 1S/C9H13NOS/c1-7(2)10-6-8(11)9-4-3-5-12-9/h3-5,7,10H,6H2,1-2H3

- InChIKey: NOLVFVLLIILKEJ-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C(CNC(C)C)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 159

- トポロジー分子極性表面積: 57.3

- 疎水性パラメータ計算基準値(XlogP): 1.7

2-Isopropylamino-1-thiophen-2-yl-ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1778593-1g |

2-(Isopropylamino)-1-(thiophen-2-yl)ethanone |

784079-82-9 | 98% | 1g |

¥37852.00 | 2024-07-28 | |

| Fluorochem | 088578-1g |

2-Isopropylamino-1-thiophen-2-yl-ethanone |

784079-82-9 | 1g |

£945.00 | 2022-02-28 |

2-Isopropylamino-1-thiophen-2-yl-ethanone 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

784079-82-9 (2-Isopropylamino-1-thiophen-2-yl-ethanone) 関連製品

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2279938-29-1(Alkyne-SS-COOH)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量